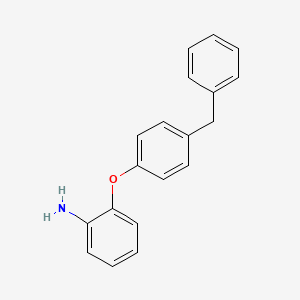

2-(4-Benzylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-8-4-5-9-19(18)21-17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIQLBUKBOXKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282235 | |

| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-42-7 | |

| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Benzylphenoxy Aniline and Its Analogues

Retrosynthetic Analysis of the 2-(4-Benzylphenoxy)aniline Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For this compound, the two primary points for disconnection are the ether (C-O) bond and the amine (C-N) bond.

Two logical disconnections for the ether linkage are:

Path A: Disconnection of the C-O bond to yield 2-aminophenol (B121084) and a benzylbenzene halide. This approach focuses on forming the ether bond with a pre-existing aniline (B41778) derivative.

Path B: An alternative disconnection of the C-O bond provides 4-benzylphenol (B16752) and a 2-haloaniline or a related derivative. This is often a more common strategy.

A powerful strategy in retrosynthesis is Functional Group Interconversion (FGI), where one functional group is transformed into another to facilitate a disconnection. ias.ac.in In this case, the aniline group (-NH₂) can be retrosynthetically converted to a nitro group (-NO₂). This FGI is advantageous because the nitro group is a strong electron-withdrawing group that can activate an adjacent halogen for nucleophilic aromatic substitution. This leads to a key intermediate, 2-(4-benzylphenoxy)nitrobenzene, which can be disconnected into 4-benzylphenol and a 2-halonitrobenzene. The forward synthesis would then involve forming the ether bond, followed by the reduction of the nitro group to the target aniline.

Direct Carbon-Nitrogen and Carbon-Oxygen Bond Formation Approaches

These methods aim to construct the diaryl ether or the N-aryl bond directly, often using metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or pseudohalides (like triflates) under relatively mild conditions, offering significant advantages over harsher traditional methods. wikipedia.orgrsc.org

For the synthesis of this compound analogues, two primary Buchwald-Hartwig strategies can be envisioned:

C-N Coupling: Reaction of a pre-formed 2-phenoxy-aryl halide, such as 2-bromo-(4-benzylphenoxy)benzene, with ammonia (B1221849) or an ammonia equivalent. The development of ligands that facilitate the use of ammonia itself has been a significant advancement. organic-chemistry.org

C-O Coupling: The palladium-catalyzed coupling of a phenol (B47542) with an aryl halide can also be considered a Buchwald-Hartwig type reaction for the synthesis of diaryl ethers. organic-chemistry.orgthieme-connect.com This would involve coupling 4-benzylphenol with a 2-haloaniline.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. Different "generations" of ligands have been developed to improve reaction scope, efficiency, and conditions. wikipedia.org

| Ligand | Typical Application/Advantage | Coupling Partners |

|---|---|---|

| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Early generation, effective for primary amines. wikipedia.org | Aryl bromides/iodides and primary amines. |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Enables coupling of primary amines and allows use of aryl triflates. wikipedia.orgrug.nl | Aryl bromides/iodides/triflates and primary amines. |

| RuPhos | Highly effective for coupling secondary amines with aryl chlorides. rug.nl | Aryl chlorides and secondary amines. |

| BrettPhos | Promotes selective monoarylation of primary amines and coupling of aryl mesylates. rug.nl | Aryl chlorides/mesylates and primary amines. |

The Ullmann condensation is a classical method for forming diaryl ethers (C-O bonds) and diaryl amines (C-N bonds, known as the Goldberg reaction) using a copper catalyst. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgbeilstein-journals.org

Modern advancements have led to milder reaction conditions through the use of soluble copper(I) salts (e.g., CuI) and the addition of chelating ligands. beilstein-journals.orgmdpi.com These ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper. beilstein-journals.orgresearchgate.net

A plausible Ullmann route to this compound would involve the copper-catalyzed reaction of 4-benzylphenol with a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) in the presence of a base like potassium carbonate.

| Copper Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| CuI | N,N-Dimethylglycine | K₂CO₃ / Cs₂CO₃ | DMF / Dioxane | 90-130°C |

| Cu₂O / CuO | 1,10-Phenanthroline | K₃PO₄ / Cs₂CO₃ | DMF / Toluene | 100-140°C |

| Cu(acac)₂ | None (in some cases) | Cs₂CO₃ | NMP / DMSO | 120-160°C |

| Cu Nanoparticles | None | KOH / Cs₂CO₃ | DMF / DMSO | 100-130°C mdpi.com |

Nucleophilic aromatic substitution (SNAr) is a pathway for forming C-O and C-N bonds that does not necessarily require a metal catalyst. rsc.org The reaction proceeds via the attack of a nucleophile on an aryl halide, leading to a Meisenheimer complex intermediate, followed by the expulsion of the halide leaving group. This mechanism generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

For the synthesis of this compound, an SNAr strategy would typically involve:

Reaction of an activated aryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, with the nucleophilic phenoxide generated from 4-benzylphenol and a base.

This forms the diaryl ether intermediate, 2-(4-benzylphenoxy)nitrobenzene.

The final step is the reduction of the nitro group to the aniline, as discussed in the following section.

This two-step sequence is a robust and widely used method for preparing substituted anilines where direct coupling methods might be less efficient.

Sequential Functional Group Transformation Routes

This strategy involves forming the core molecular skeleton first, followed by chemical modification of functional groups to arrive at the final product.

The reduction of a nitro group to an aniline is one of the most fundamental and reliable transformations in organic synthesis. numberanalytics.com Aromatic amines are very commonly prepared from their corresponding nitroaromatic compounds, which are often easily synthesized via electrophilic nitration. nih.gov

As outlined in the SNAr pathway (2.2.3), a key intermediate in the synthesis of this compound is 2-(4-benzylphenoxy)nitrobenzene. The conversion of this intermediate to the final product requires a selective reduction of the nitro group. A variety of methods are available, and the choice often depends on the presence of other potentially reducible functional groups within the molecule.

| Reagent/System | Conditions | Advantages/Notes |

|---|---|---|

| H₂ gas, Pd/C or Pt/C | 1-50 atm H₂, RT-80°C, various solvents (EtOH, EtOAc) | High yield, clean reaction, catalyst is recyclable. Can sometimes reduce other groups (alkenes, benzyl (B1604629) ethers). numberanalytics.com |

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Classic, inexpensive, and effective method. numberanalytics.comresearchgate.net Generates iron oxide sludge. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective and often used in laboratory scale, works well for substrates with sensitive groups. |

| Hydrazine Hydrate (N₂H₄·H₂O) | FeCl₃ or Raney Ni catalyst, reflux | Avoids the use of high-pressure hydrogen gas. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system, RT | Mild conditions, useful for sensitive substrates. |

This sequential approach, combining an SNAr reaction to form the diaryl ether followed by a well-established nitro reduction, represents a highly practical and common strategy for synthesizing this compound and its analogues.

Etherification Reactions of Phenolic Intermediates

The formation of the diaryl ether bond is a cornerstone in the synthesis of this compound. Traditional etherification methods, when applied to phenolic intermediates, provide a direct route to the core structure. A primary example is the Williamson ether synthesis, which involves the reaction of a phenoxide with an aryl halide. In the context of synthesizing the target molecule, this could involve the deprotonation of 4-benzylphenol followed by a reaction with a 2-halosubstituted aniline derivative. The choice of base and solvent is critical to the success of this reaction, which often requires harsh conditions and can be limited by the reactivity of the aryl halide.

Another classical approach is the Ullmann condensation, which traditionally involves the copper-promoted coupling of a phenol with an aryl halide. beilstein-journals.orgrsc.org This reaction has been a long-standing method for diaryl ether formation but historically required high temperatures (around 200 °C) and stoichiometric amounts of copper. beilstein-journals.org The mechanism is thought to involve the formation of a cuprous phenoxide intermediate which then reacts with the aryl halide. tandfonline.com

Benzylation and Arylation Reactions on Phenol or Aniline Scaffolds

The synthesis can also be approached by first modifying the phenol or aniline scaffolds through benzylation or arylation, followed by the ether linkage formation.

Benzylation of Phenols: The benzyl group can be introduced onto a phenolic ring, such as that in 4-aminophenol (B1666318) or 4-hydroxyphenol, prior to the etherification step. The Williamson ether synthesis is a common method for this transformation, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as benzyl bromide. organic-chemistry.org The use of a base like sodium hydride (NaH) is effective, while milder bases like silver oxide (Ag₂O) can be employed for substrates requiring more selective protection. organic-chemistry.org

Arylation of Phenols: The arylation of a phenol, such as 4-benzylphenol, with an activated aniline derivative (e.g., 2-fluoro-nitrobenzene followed by reduction) is a key strategy. This C-O bond formation can be achieved through nucleophilic aromatic substitution (SɴAr) if the aryl group to be attached is sufficiently electron-deficient. Catalyst-free SɴAr-based coupling of phenols with electron-deficient aryl halides can yield diaryl ethers rapidly, sometimes with microwave assistance. organic-chemistry.org

Catalytic Synthesis Protocols

Modern organic synthesis heavily relies on catalytic methods to achieve higher efficiency, milder reaction conditions, and broader substrate scope compared to classical techniques.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, are powerful tools for constructing molecules like this compound. wikipedia.orgorganic-chemistry.org These reactions, developed in the 1990s, allow for the formation of C-O and C-N bonds under relatively mild conditions. beilstein-journals.orgrsc.org

For the synthesis of the diaryl ether core, the Buchwald-Hartwig C-O coupling reaction enables the intermolecular coupling of an aryl halide or triflate with a phenol. rsc.orgorganic-chemistry.org The catalytic system typically consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. rsc.orguwindsor.ca The choice of ligand is crucial and has evolved over several "generations" to improve reaction scope and efficiency, allowing even electron-rich or sterically hindered partners to be coupled effectively. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The general catalytic cycle involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the phenoxide to the palladium center.

Reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. wikipedia.org

Alternatively, the aniline moiety can be introduced via a Buchwald-Hartwig C-N coupling. For instance, a pre-formed 2-bromo(4-benzylphenoxy)benzene could be coupled with an ammonia equivalent or a protected amine, followed by deprotection. nih.govorganic-chemistry.org

| Catalyst System | Reactants | Key Conditions | Significance | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / P(t-Bu)₃ | Aryl Halide + Amine (as LiN(SiMe₃)₂) | Low catalyst loading (0.2 mol%) | Provides parent anilines regiospecifically. | nih.govorganic-chemistry.org |

| [(cinnamyl)PdCl]₂ / Biarylphosphine ligand | Aryl Halide/Triflate + Phenol | Base (e.g., Cs₂CO₃) | Efficient synthesis of diaryl ethers. | rsc.org |

| Pd(OAc)₂ / Imidazolinium Salt | Aryl Halide + Phenol | NaH as base | In situ generation of N-heterocyclic carbene (NHC) ligand. | organic-chemistry.org |

Copper-Mediated Syntheses

Copper-mediated reactions, primarily the Ullmann condensation, remain a vital and economically attractive alternative to palladium catalysis for diaryl ether synthesis. rsc.orgorganic-chemistry.org Significant advancements have been made to overcome the classical method's limitations of high temperatures and high copper loadings. Modern protocols use catalytic amounts of a copper source (e.g., CuI, Cu₂O, or CuCl) in the presence of a ligand and a base. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

The role of the ligand is to accelerate the reaction, allowing for milder conditions (e.g., 90–110 °C). beilstein-journals.orgorganic-chemistry.org A wide variety of ligands have been explored, including amino acids (like N,N-dimethylglycine), diamines, N,O-chelating ligands, and diones (like 2,2,6,6-tetramethylheptane-3,5-dione, TMHD), which have proven effective in accelerating the coupling of both aryl iodides and the less reactive aryl bromides. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The Chan-Lam coupling, which uses arylboronic acids instead of aryl halides, is another important copper-catalyzed method for C-O bond formation, often proceeding at room temperature. rsc.orgorganic-chemistry.org

| Copper Source | Ligand | Reactants | Base | Key Conditions | Reference |

|---|---|---|---|---|---|

| CuI | N,N-dimethylglycine | Aryl Iodide/Bromide + Phenol | - | 90°C | organic-chemistry.org |

| Cu₂O / CuI | Chxn-Py-Al, Salicylaldoxime | Aryl Bromide/Iodide + Phenol | Cs₂CO₃ | Mild conditions, tolerates steric hindrance | organic-chemistry.org |

| CuCl | 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) | Aryl Bromide/Iodide + Phenol | Cs₂CO₃ | Accelerates reaction at moderate temperatures | researchgate.net |

| Cu(OAc)₂ | None (tertiary amine promoter) | Arylboronic Acid + Phenol | - | Room temperature | organic-chemistry.org |

C–H Functionalization Approaches Towards Aniline Derivatives

A frontier in synthetic chemistry is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials like halides or triflates, thus offering a more atom-economical route. For the synthesis of aniline derivatives, this can involve the direct coupling of an aniline C-H bond with another molecule.

Palladium-catalyzed C–H activation can be used to functionalize anilines. For example, acetylated anilines can undergo ortho-C–H alkylation with epoxides using an O-coordinating directing group. rsc.org While not a direct route to the target diaryl ether, this demonstrates the principle of activating aniline C-H bonds. More relevant is the electrochemical C(sp²)–H/O–H cross-dehydrogenative coupling of phenols and tertiary anilines to form diaryl ethers under metal- and oxidant-free conditions at room temperature, which shows high regioselectivity for para-substitution. researchgate.net Iron-catalyzed C-H functionalization is also an emerging area, valued for the low cost and low toxicity of iron. bohrium.com These methods represent a modern and efficient approach to constructing the complex scaffolds found in substituted anilines. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves optimizing reactions to reduce waste, avoid hazardous substances, and improve energy efficiency. imist.macore.ac.uk Key considerations include:

Atom Economy: Catalytic methods like C–H activation are inherently more atom-economical than classical methods that require stoichiometric reagents and pre-functionalized substrates. imist.ma

Avoiding Hazardous Solvents: Many traditional organic reactions use hazardous solvents. Green approaches favor the use of safer solvents like water or ethanol, or even solvent-free conditions. imist.maresearchgate.net For instance, microwave-assisted, catalyst-free coupling of nitroarenes and phenols in DMSO or even under solvent-free conditions provides a greener alternative for diaryl ether synthesis. organic-chemistry.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of palladium or copper is vastly preferable to the stoichiometric quantities of copper used in classical Ullmann reactions. beilstein-journals.orgcore.ac.uk Developing recyclable catalysts, such as polymer-anchored copper complexes, further enhances the sustainability of the process. acs.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org Reactions that proceed at room temperature, such as some Chan-Lam couplings, are also highly desirable from an energy standpoint. organic-chemistry.org

Use of Renewable Feedstocks: While not always directly applicable to the core synthesis, using biomass-derived catalysts or reagents aligns with green chemistry goals. mdpi.com

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign. diva-portal.org

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methodologies that minimize or eliminate the use of volatile and hazardous organic solvents is a central goal of green chemistry. For the synthesis of diaryl ethers, including analogues of this compound, significant progress has been made in implementing solvent-free and aqueous medium reactions.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. High-speed ball milling (HSBM) has emerged as a viable technique for conducting Ullmann coupling reactions without a solvent. For instance, the biarylation of 2-iodonitrobenzene has been achieved in quantitative yield using a copper vial and a copper ball in a high-speed ball milling setup, eliminating the need for an additional copper catalyst or solvent. nih.gov This solvent-less approach, which involves continuous grinding, has been shown to be cleaner and faster than traditional solution-phase methods that require high-boiling solvents and extensive purification. nih.govresearchgate.net While not directly reported for this compound, this methodology presents a promising green alternative for its synthesis.

Another solvent-free approach involves the simple heating of a mixture of reactants. For example, a variety of 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields by heating 2-aminopyridines, triethyl orthoformate, and various primary amines without any solvent. nih.gov Similarly, a boric acid-catalyzed, solvent-free method for amide synthesis from carboxylic acids and urea (B33335) has been developed, which involves trituration followed by direct heating. rsc.org These examples highlight the potential of adapting solvent-free conditions to the synthesis of complex organic molecules.

Aqueous Medium Reactions:

Water is an ideal solvent for green chemistry due to its abundance, non-toxicity, and non-flammability. Copper-catalyzed Ullmann-type coupling reactions in water have been developed for the formation of C-N, C-O, C-S, and C-C bonds. researchgate.netsioc-journal.cn The synthesis of diaryl ethers from aryl halides and phenols has been successfully achieved in water using various catalytic systems. For example, a magnetically separable palladium nanocomposite (Fe₃O₄@SiO₂@PPh₂@Pd⁰) has been used as an efficient catalyst for the C-O coupling of phenols with aryl halides in water, with the catalyst being easily recoverable using an external magnet. nih.gov

The use of specific ligands can promote copper-catalyzed hydroxylation of aryl halides in neat water, providing an efficient route to phenols and, in a one-pot tandem reaction, alkyl aryl ethers. rsc.org Furthermore, a catalytic system of CuI with a glycosyl ligand has been developed for Ullmann-type C-N coupling reactions in water, demonstrating good yields for the coupling of aryl iodides and bromides with N-nucleophiles. sioc-journal.cn These aqueous methodologies offer a significant environmental advantage over traditional organic solvent-based systems.

Table 1: Examples of Solvent-Free and Aqueous Medium Synthesis of Diaryl Ether Analogues

| Reactants | Catalyst/Conditions | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodonitrobenzene | Copper vial, high-speed ball milling | Solvent-free | Dinitrobiphenyl | Quantitative | nih.gov |

| Phenols and Aryl Halides | Fe₃O₄@SiO₂@PPh₂@Pd⁰ | Water | Diaryl Ethers | Good to Excellent | nih.gov |

| Aryl Halides and Water | Cu₂O/4,7-dihydroxy-1,10-phenanthroline | Water | Phenols | Excellent | rsc.org |

| Aryl Halides and N-nucleophiles | CuI/Glycosyl ligand | Water | N-Aryl amines | 61-96% | sioc-journal.cn |

| 3-Bromoquinoline and 1-Butanol | CuI/N,N'-Bis(2-phenyl-1-naphthyl)-1,2-benzenediamine | DMSO | Aryl Butyl Ether | Not specified | tcichemicals.com |

Sustainable Catalysis and Reagent Selection

The sustainability of a synthetic process is heavily influenced by the choice of catalyst and reagents. The move from stoichiometric to catalytic amounts of reagents, particularly metals, and the selection of environmentally benign catalysts are key aspects of green synthetic design.

Catalyst Selection:

The traditional Ullmann reaction often required an excess of copper powder. organic-chemistry.org Modern approaches focus on using catalytic amounts of copper, often in the form of nanoparticles or complexes with specific ligands, which enhances catalytic activity and allows for milder reaction conditions. mdpi.com Copper oxide nanoparticles (CuO-NPs) and copper(I) oxide nanoparticles (Cu₂O-NPs) have been shown to be effective catalysts for the Ullmann etherification. mdpi.com For instance, CuO-NPs have been used for the O-arylation of various phenols with aryl halides in DMSO. mdpi.com Furthermore, supporting these nanoparticles on materials like graphene or magnetic nanoparticles allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. nih.govmdpi.com

Palladium-based catalysts are also widely used for C-O cross-coupling reactions, often exhibiting higher turnover numbers than copper catalysts. researchgate.net However, the high cost and potential toxicity of palladium have driven research towards more abundant and less toxic metals like copper and nickel. acs.orgnih.gov Nickel-catalyzed decarbonylative etherification of aromatic esters has been developed as an alternative route to diaryl ethers. acs.org

A novel approach involves "ecocatalysis," which utilizes metals extracted from plants that hyperaccumulate them (phytoremediation). These bio-sourced metal species can then be used as catalysts in organic reactions, offering a unique and sustainable way to recycle metals.

Reagent Selection:

Sustainable reagent selection involves choosing starting materials that are readily available, less toxic, and generate minimal waste. In the context of diaryl ether synthesis, moving from aryl iodides and bromides to the more abundant and less expensive aryl chlorides is a significant goal. While aryl chlorides are generally less reactive, efficient catalytic systems using copper(I) iodide with N-aryl-N'-alkyl-substituted oxalamide ligands have been developed to promote their coupling with phenols. researchgate.net

Another strategy is to use alternative arylating agents. Diaryliodonium salts have been employed in copper-catalyzed hydroxylations to generate phenols and diaryl ethers under mild conditions, avoiding the need for strong bases or expensive noble-metal catalysts. rsc.orgritsumei.ac.jp This method can be performed in a one-pot operation, increasing efficiency. rsc.org

Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Advantages | Disadvantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Copper (Traditional) | Inexpensive | High temperatures, stoichiometric amounts, harsh conditions | >200 °C, polar solvents | wikipedia.org |

| Copper Nanoparticles (CuO, Cu₂O) | High surface area, high activity, recyclable when supported | Potential for leaching | ~100 °C, DMSO, base | mdpi.com |

| Palladium Complexes | High efficiency, broad substrate scope | Expensive, potential toxicity | Mild conditions, various solvents | researchgate.net |

| Nickel Complexes | Less expensive than palladium | Can require specific ligands | Varies with reaction type | acs.org |

| Diaryliodonium Salts/Cu Catalyst | Mild conditions, no strong base needed | Stoichiometric use of iodonium (B1229267) salt | Room temperature to mild heating | rsc.orgritsumei.ac.jp |

Stereoselective Synthesis (if applicable to specific analogues/chiral centers)

While this compound itself is not chiral, certain analogues with specific substitution patterns can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, in this case, the C-O bond of the diaryl ether. The synthesis of such enantiomerically enriched atropisomeric diaryl ethers is a challenging but important area of research, as these structures are found in a number of natural products and bioactive molecules. nih.govhznu.edu.cnresearchgate.net

The primary strategies for stereoselective synthesis of atropisomeric diaryl ethers involve desymmetrization of a prochiral starting material. This can be achieved using biocatalytic methods or with small molecule chiral catalysts.

Biocatalytic Desymmetrization:

Enzymes, such as oxidases and ketoreductases, have been successfully employed for the atroposelective synthesis of diaryl ethers. nih.gov For example, the desymmetrization of a prochiral diaryl ether containing two benzylic hydroxyl groups or two aldehyde groups can be achieved through the enantioselective oxidation of one hydroxyl group or the enantioselective reduction of one aldehyde group, respectively. nih.gov This approach has been used to access a range of monoaldehyde biaryl substrates in high enantioselectivity. nih.gov

Chiral Catalyst-Mediated Synthesis:

The development of small molecule catalysts for the atroposelective synthesis of diaryl ethers is an active area of research. N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective esterification of dialdehyde-containing diaryl ethers, leading to axially chiral products with high yields and enantioselectivities. hznu.edu.cn This desymmetrization strategy provides access to valuable chiral building blocks. hznu.edu.cn

Another approach involves the use of chiral phosphoric acids (CPAs) as catalysts. CPA-catalyzed electrophilic amination has been developed to access atropisomeric diaryl ethers. hznu.edu.cn More recently, cobalt-catalyzed photoreductive enantioselective coupling of a dialdehyde (B1249045) with an alkyne has been shown to produce axially and centrally dual chiral diaryl ethers with high diastereo- and enantioselectivity. snnu.edu.cn This method leverages the merger of cobalt and photoredox catalysis to construct complex chiral scaffolds. snnu.edu.cn

The rotational barriers of these atropisomeric diaryl ethers are crucial for their configurational stability. Studies have shown that the substitution pattern significantly influences these barriers, with bulky ortho-substituents being necessary to restrict rotation and allow for the isolation of stable enantiomers. snnu.edu.cn

Chemical Reactivity and Derivatization Pathways of 2 4 Benzylphenoxy Aniline

Reactivity of the Phenoxy Ether Linkage

The diaryl ether linkage in 2-(4-benzylphenoxy)aniline is generally stable due to the strength of the sp2 carbon-oxygen bond.

Ether Cleavage Reactions

Cleavage of diaryl ethers is challenging and typically requires harsh reaction conditions. However, the benzyl (B1604629) group attached to the phenoxy moiety introduces a potential site for selective cleavage. Benzyl ethers can be cleaved under relatively mild conditions through hydrogenolysis, using hydrogen gas and a palladium on carbon catalyst (H2/Pd-C). youtube.com This reaction would likely cleave the benzyl-oxygen bond, yielding 2-(4-hydroxyphenoxy)aniline and toluene. youtube.com Strong acids such as HI or HBr can also cleave ethers, although this method is less selective and may lead to a mixture of products. mdma.chvaia.commasterorganicchemistry.com Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2) have been shown to be effective for the selective cleavage of benzyl ethers in the presence of other functional groups. organic-chemistry.org

Table 3: Ether Cleavage Reactions

| Cleavage Method | Reagents and Conditions | Expected Products from this compound | Reference |

|---|---|---|---|

| Hydrogenolysis | H2, Pd/C | 2-(4-Hydroxyphenoxy)aniline and Toluene | youtube.com |

| Acidic Cleavage | HI or HBr (strong acid) | Mixture of phenolic and halide products | mdma.chvaia.com |

| Lewis Acid Cleavage | BCl3·SMe2 | 2-(4-Hydroxyphenoxy)aniline | organic-chemistry.org |

Modifications of the Phenoxy Ring

While direct functionalization of the phenoxy ring in this compound can be challenging due to the directing effects of the substituents on the aniline (B41778) ring, modifications are often achieved through the synthesis of analogues where the benzyl or phenoxy precursors are already functionalized. For instance, derivatives with substituents on the phenoxy ring can be prepared by using substituted 4-benzylphenol (B16752) precursors in the initial synthesis.

Electrophilic Aromatic Substitution on the Aromatic Rings

The presence of the strongly activating amino group (-NH2) and the ether oxygen makes the aromatic rings of this compound highly susceptible to electrophilic aromatic substitution. byjus.com The amino group, in particular, directs incoming electrophiles to the ortho and para positions of the aniline ring. byjus.comlkouniv.ac.in

Halogenation of anilines is typically a rapid reaction that can proceed without a catalyst due to the high activation of the ring by the amino group. lkouniv.ac.inbeilstein-journals.org For this compound, electrophilic halogenation is expected to occur primarily on the aniline ring at the positions ortho and para to the amino group.

Due to the steric hindrance from the bulky phenoxy group at the 2-position, the para-position (position 5) is the most likely site for monosubstitution. Disubstitution would likely occur at the remaining ortho position (position 3) and the para position (position 5). The use of milder halogenating agents or protecting the amine group can help control the extent of halogenation. beilstein-journals.org For example, N-halosuccinimides in the presence of an auxiliary like PEG-400 have been shown to allow for controlled, regioselective halogenation of anilines. beilstein-journals.org Copper(II) halides in ionic liquids have also been used for the direct, regioselective para-halogenation of unprotected anilines. beilstein-journals.org

Table 1: Predicted Regioselectivity in Halogenation of this compound

| Position on Aniline Ring | Predicted Reactivity | Rationale |

| 3 | Moderately reactive | Ortho to the activating amino group, but may experience some steric hindrance. |

| 4 | Less reactive | Meta to the activating amino group. |

| 5 | Highly reactive | Para to the activating amino group, sterically accessible. |

| 6 | Less reactive | Ortho to the activating amino group, but significantly hindered by the adjacent phenoxy group. |

Nitration and Sulfonation Reactions

Nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. masterorganicchemistry.comunacademy.com The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.comchemistrysteps.com This can lead to a mixture of ortho, para, and meta-substituted products. chemistrysteps.com To achieve selective para-nitration, the amino group is often first protected by acetylation to form an amide. The less activating and more sterically bulky acetamido group directs nitration primarily to the para position. The protecting group can then be removed by hydrolysis. chemistrysteps.com

Sulfonation of anilines typically requires heating with concentrated sulfuric acid. byjus.comchemistrysteps.com Similar to nitration, the reaction proceeds through the anilinium ion, but often, the para-substituted product, sulfanilic acid, is the major product upon heating. byjus.comchemistrysteps.com The sulfonation of benzene (B151609) and its derivatives is a reversible process. libretexts.org

Table 2: Expected Products of Nitration and Sulfonation

| Reaction | Reagents | Expected Major Product (on Aniline Ring) |

| Nitration (unprotected) | HNO₃, H₂SO₄ | Mixture of ortho, para, and meta isomers |

| Nitration (protected) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 5-Nitro-2-(4-benzylphenoxy)aniline |

| Sulfonation | H₂SO₄, heat | 5-Amino-4-(4-benzylphenoxy)benzenesulfonic acid |

Friedel-Crafts Reactions (if compatible)

Friedel-Crafts reactions, both alkylation and acylation, are generally not compatible with anilines. libretexts.orglibretexts.org The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.orgbyjus.com This forms a deactivating complex that renders the aromatic ring unreactive towards electrophilic substitution. libretexts.org Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not a viable synthetic route. To perform such modifications, the amino group must first be converted into a less basic, activating group, such as an amide. researchgate.net

Cyclization Reactions and Heterocycle Formation

The this compound scaffold can serve as a precursor for the synthesis of various heterocyclic systems. The amino group and the adjacent aromatic ring positions are key reactive sites for cyclization reactions. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings like benzodiazepines or other related structures. The synthesis of heterocycles often involves multi-step sequences or one-pot multi-component reactions. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org For instance, reactions with β-diketones can yield benzimidazoles or benzoxazoles depending on the reaction conditions and the other functional groups present. organic-chemistry.orgorganic-chemistry.org The aniline moiety is a common starting point for building more complex heterocyclic frameworks. nih.govau.dk

Scaffold Diversity and Analogue Generation

The generation of structural diversity from the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.govcam.ac.uk This can be achieved by systematically modifying the three main components of the molecule.

Aniline Ring Modification: As discussed, electrophilic substitution can introduce a variety of functional groups. The amino group itself can be alkylated, acylated, or converted to other nitrogen-containing functionalities. nih.gov

Phenoxy Ring Modification: Introducing substituents on the phenoxy ring, typically by starting with a substituted 4-benzylphenol, allows for probing the effects of electronics and sterics in this region of the molecule.

Benzyl Group Modification: The benzyl group can be replaced with other alkyl or aryl groups. The methylene (B1212753) bridge can also be functionalized.

Scaffold Hopping: More significant changes involve replacing one of the aromatic rings or the ether linkage with other cyclic or acyclic linkers to create entirely new molecular frameworks, a process known as scaffold morphing or hopping. rsc.orgnih.gov

This systematic generation of analogues allows for the fine-tuning of the molecule's properties for various applications. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Studies on 2 4 Benzylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic nature of 2-(4-Benzylphenoxy)aniline. These calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules of this size. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic properties with a favorable balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determine the ground-state electronic energy, and calculate the distribution of electrons within the molecule. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and its ability to participate in charge transfer interactions. A smaller gap generally suggests higher reactivity. For this compound, the spatial distribution of the HOMO and LUMO would likely be delocalized across the aromatic rings, with significant contributions from the amine and ether linkages.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

This table illustrates the typical range of HOMO-LUMO energies for substituted anilines as calculated by DFT methods.

The distribution of electron density within a molecule is not uniform and plays a critical role in its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing this charge distribution. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings due to the π-electron clouds.

Theoretical calculations can predict various spectroscopic properties of this compound.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities in the Infrared (IR) and Raman spectra can be predicted. These theoretical spectra can aid in the interpretation of experimental data. For aniline (B41778), characteristic N-H stretching vibrations are observed around 3300-3500 cm⁻¹. The C-N stretching in aromatic amines is typically found in the 1250-1335 cm⁻¹ region.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) in the UV-Vis spectrum can be estimated. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These shielding tensors can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. The chemical shifts of protons in anilines are influenced by the electron-donating or withdrawing nature of substituents on the aromatic ring. The NH protons of anilines typically appear in the δ 3.5-4.5 ppm range in CDCl₃ solution.

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. Computational methods can predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. A high β value suggests that the material may have applications in technologies such as frequency doubling of laser light. The presence of electron-donating (amine) and electron-accepting groups connected through a π-system can enhance NLO properties.

| Compound | First-Order Hyperpolarizability (β) (esu) |

| p-Fluoroaniline | 38.0802 D |

| p-Chloroaniline | 12.8405 D |

This table demonstrates the influence of substituents on the predicted first-order hyperpolarizability of aniline derivatives.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotation around the various single bonds, particularly the C-O, C-N, and C-C bonds of the benzyl (B1604629) group, allows the molecule to adopt multiple conformations.

Conformational Analysis: Theoretical conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima) and the transition states that connect them. This can be achieved through methods like relaxed potential energy surface scans. Such studies would reveal the preferred spatial arrangement of the phenyl, benzyl, and aniline moieties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamics of this compound in different environments, such as in a solvent or in the solid state. These simulations are computationally intensive but can offer a more realistic representation of the molecule's behavior at finite temperatures.

In Silico Molecular Recognition and Binding StudiesNo molecular docking or other in silico binding studies for this compound against any conceptual or specific targets have been published.

Without any dedicated research on this specific compound, any attempt to create the requested article would involve speculation or the use of data from unrelated molecules, which would violate the core requirement of focusing solely on this compound. Further research and publication in the field of computational chemistry would be required to provide the necessary data to construct the requested scientific article.

Mechanistic Investigations in 2 4 Benzylphenoxy Aniline Chemistry

Elucidation of Reaction Pathways and Transition States

The formation of the diaryl ether and C-N bonds characteristic of molecules like 2-(4-benzylphenoxy)aniline can proceed through several potential pathways. Elucidating the operative mechanism involves identifying the sequence of bond-forming and bond-breaking events and characterizing the high-energy transition states that connect reactants, intermediates, and products.

Key Synthetic Pathways and Intermediates:

Nucleophilic Aromatic Substitution (SNAr): This is a primary pathway for forming the diaryl ether linkage. The reaction involves the attack of a nucleophile (e.g., a phenoxide) on an aromatic ring that is activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions to a suitable leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . libretexts.org The stability of this intermediate is critical; EWGs delocalize the negative charge, lowering the activation energy of this step. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final diaryl ether product. libretexts.org

Ullmann Condensation: This classical copper-catalyzed reaction is a vital method for diaryl ether synthesis, particularly when the aromatic ring is not activated by EWGs. wikipedia.orgorganic-chemistry.org While historically requiring harsh conditions, modern ligand-assisted protocols operate at lower temperatures. The precise mechanism has been a subject of extensive study, with several proposals including oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-O bond. wikipedia.orggatech.edu Kinetic studies have shown that the reaction can be first-order in both the aryl halide and the copper catalyst. umass.edu

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution that could be relevant in the synthesis of diaryl ether anilines. nih.govnih.gov In a typical Smiles rearrangement, a molecule containing two aromatic rings linked by a chain (X-Z) undergoes rearrangement where one aryl group migrates from atom X to atom Z. scispace.com The reaction proceeds through an intramolecular attack to form a spirocyclic Meisenheimer-type intermediate. arkat-usa.org This pathway is entropically favored and is particularly useful for synthesizing sterically hindered molecules that are difficult to access via intermolecular routes. nih.gov

Computational Modeling of Transition States:

Modern computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for mapping potential energy surfaces and elucidating reaction mechanisms at a molecular level. whiterose.ac.uk DFT allows researchers to:

Model Reaction Intermediates: Structures like the Meisenheimer complex can be computationally modeled to understand their stability and electronic structure. nih.gov

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Computational methods can locate these structures and are confirmed by the presence of exactly one imaginary vibrational frequency. joaquinbarroso.com

Compare Competing Pathways: By calculating the activation energies (the energy difference between reactants and the transition state) for different proposed pathways (e.g., SNAr vs. a radical mechanism), the most energetically favorable route can be identified. nih.govresearchgate.net For example, DFT studies on diaryl ether formation have shown how the activation barriers are correlated with the electronic properties of substituents on the aromatic rings. nih.gov

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for understanding and controlling chemical transformations.

Kinetic Analysis:

Kinetic studies measure how the rate of a reaction is affected by changes in reactant concentrations, temperature, and catalysts. This information is used to formulate a rate law, which provides strong evidence for a proposed mechanism. For instance, in the synthesis of diaryl ethers, a rate law that is first-order with respect to the phenoxide and the activated aryl halide would support an SNAr mechanism.

A Hammett plot is a powerful tool used to study the effect of substituents on reaction rates. By plotting the logarithm of the rate constant (k) against the substituent constant (σ), a linear relationship is often observed. The slope of this line (the reaction constant, ρ) gives insight into the charge development at the reaction center in the transition state. gatech.edu A large positive ρ value for the reaction of various substituted aryl halides, for example, would indicate the build-up of negative charge in the transition state, consistent with the formation of a Meisenheimer complex. gatech.edu

Thermodynamic Parameters:

By studying the reaction rate at different temperatures, the activation parameters for the reaction can be determined using the Arrhenius and Eyring equations. These parameters provide a deeper understanding of the energy profile of the reaction.

Activation Energy (Ea): The minimum energy required for a reaction to occur.

Enthalpy of Activation (ΔH‡): The heat energy required to reach the transition state. A positive value indicates an endothermic barrier.

Entropy of Activation (ΔS‡): A measure of the change in disorder in moving from the reactants to the transition state. A large negative value often suggests an associative mechanism where two molecules combine in the rate-determining step, leading to a more ordered transition state.

| Temperature (K) | Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

|---|---|---|---|---|---|

| 298 | 0.015 | 65.0 | 62.5 | -85.0 | 87.8 |

| 308 | 0.038 | ||||

| 318 | 0.091 | ||||

| 328 | 0.205 |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Spectroscopic techniques are crucial for monitoring the progress of a reaction in real-time (in situ) and for detecting and characterizing transient intermediates. spectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is highly effective for tracking changes in functional groups. mdpi.com For example, in a reaction forming this compound via an Ullmann condensation, one could monitor the disappearance of the N-H stretching bands of the starting aniline (B41778) and the O-H stretch of the phenol (B47542), alongside the appearance of characteristic C-O-C aryl ether stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can follow the progress of a reaction by integrating the signals of reactants and products over time. The appearance of new aromatic signals or shifts in existing ones can provide detailed structural information about intermediates and the final product.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for detecting highly conjugated intermediates that absorb light in the visible region. The Meisenheimer complexes formed during SNAr reactions and Smiles rearrangements are often intensely colored, and their formation and decay can be monitored using UV-Vis spectroscopy. scispace.com

Mass Spectrometry (MS): When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS is a powerful tool for identifying reaction components. Electrospray Ionization (ESI-MS) is particularly gentle and can be used to detect and confirm the mass of charged intermediates, such as protonated reactants or anionic Meisenheimer complexes.

| Technique | Information Obtained | Application in this compound Chemistry |

|---|---|---|

| FTIR | Changes in functional groups | Monitoring disappearance of O-H/N-H and appearance of C-O-C ether bands |

| NMR | Structural information, reactant/product concentration | Quantitative reaction monitoring, structural elucidation of products |

| UV-Vis | Detection of conjugated/colored species | Detection and kinetic analysis of Meisenheimer complex intermediates |

| LC-MS/ESI-MS | Mass of intermediates and byproducts | Identification of transient species and reaction side-products |

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling provides some of the most definitive evidence for a proposed reaction mechanism by tracing the fate of specific atoms throughout a chemical transformation. In these experiments, an atom in a reactant is replaced with one of its heavier, stable isotopes (e.g., 2H for 1H, 13C for 12C, 15N for 14N, or 18O for 16O). The position of the isotopic label in the product is then determined, typically by mass spectrometry or NMR spectroscopy.

Tracing Reaction Pathways:

A classic application in the context of diaryl ether synthesis would be to distinguish between possible SNAr mechanisms. To confirm that the oxygen atom in the ether linkage of this compound originates from the benzylphenol component, the synthesis could be performed using 4-benzylphenol (B16752) that has been enriched with the 18O isotope. If the reaction proceeds via nucleophilic attack by the phenoxide, the resulting this compound product will incorporate the 18O label, which can be readily detected by a +2 mass shift in its mass spectrum. nih.govnih.gov This would provide conclusive evidence against alternative mechanisms where the C-O bond is formed from an oxygen atom originating from a solvent or another reagent. researchgate.net

Kinetic Isotope Effect (KIE):

The KIE is a phenomenon where the rate of a reaction changes upon isotopic substitution. It is a powerful tool for determining if a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. For example, if the deprotonation of the aniline N-H bond were the RDS in a particular reaction, replacing the N-H with an N-D (deuterium) bond would result in a significantly slower reaction rate (a primary KIE). If no significant rate change is observed, it implies that the N-H bond is not broken in the RDS. While less common for C-O and C-N bond formation, the KIE is a fundamental tool in mechanistic chemistry.

By combining computational modeling, kinetic analysis, advanced spectroscopy, and isotopic labeling, chemists can construct a highly detailed and evidence-based picture of the reaction mechanisms governing the chemistry of this compound.

Emerging Research Directions and Future Perspectives

Novel Synthetic Paradigms for Complex Aniline (B41778) Scaffolds

The synthesis of complex aniline derivatives is a field of continuous innovation. Future research on 2-(4-Benzylphenoxy)aniline could focus on developing more efficient and sustainable synthetic routes. While traditional methods for aniline synthesis, such as nitration followed by reduction, are well-established, they often require harsh conditions and generate significant waste. researchgate.net Emerging paradigms are moving towards more atom-economical and environmentally benign approaches.

One promising direction is the application of palladium-catalyzed C-H olefination of aniline derivatives, which allows for the direct functionalization of the aniline ring under mild conditions. uva.nl This could enable the introduction of various functional groups onto the aniline core of this compound, leading to a diverse library of derivatives. Another innovative approach is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from readily available starting materials, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.org Adapting such a strategy could provide a streamlined synthesis of N-substituted derivatives of this compound.

Furthermore, biocatalytic processes using immobilized nitroreductase enzymes offer a green alternative to traditional chemical reductions, avoiding the need for high-pressure hydrogen and precious metal catalysts. nih.gov The application of such chemoenzymatic methods could lead to a more sustainable synthesis of this compound and its analogues.

Exploration of Unconventional Reactivity Profiles

The unique electronic and steric environment of this compound, arising from the interplay between the aniline and benzylphenoxy moieties, may give rise to unconventional reactivity. Future studies could delve into exploring these novel reaction pathways. For instance, the direct amination of anilines via hypervalent iodine-mediated dearomatized phenolate intermediates represents a novel strategy for C(aryl)-NH2 bond cleavage and functionalization under mild conditions. acs.org Investigating the susceptibility of the C-N bond in this compound to such transformations could open up new avenues for molecular editing.

The diaryl ether linkage, another key feature of the molecule, can also be a target for novel reactivity. Uranyl-photocatalyzed hydrolysis of diaryl ethers under ambient conditions has been demonstrated as a method for Csp2-O bond activation, offering a potential route for the selective cleavage or modification of the benzylphenoxy group. acs.org Additionally, chiral phosphoric acid-catalyzed atroposelective electrophilic amination of diaryl anilines and phenols has been shown to produce axially chiral compounds. rsc.org Exploring such reactions with this compound could lead to the synthesis of novel chiral ligands and catalysts.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization. nih.govuc.pt The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry.

For example, the Baeyer-Mills reaction for the synthesis of azobenzenes has been successfully transferred to a continuous flow setup, allowing for the efficient preparation of various aniline-derived products. d-nb.info Similarly, the synthesis of organic azides from anilines has been incorporated into multistep flow sequences for the automated production of more complex molecules. semanticscholar.org A flow-based approach to the synthesis of this compound could enable rapid library generation for structure-activity relationship studies, particularly in the context of medicinal chemistry. nih.gov The modular nature of flow systems would also allow for the sequential introduction of different functionalities, facilitating the exploration of a wider chemical space around the core scaffold. uc.pt

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the geometric and electronic structure of this compound and its derivatives. scispace.comnih.gov

Future computational studies could focus on several key areas. For example, DFT calculations could be used to predict the rotational barriers around the C-N and C-O bonds, providing insights into the conformational preferences of the molecule. scispace.com This information is crucial for understanding its interaction with biological targets or its performance in materials applications. Furthermore, computational modeling can be used to predict the reactivity of different sites within the molecule, guiding the design of selective functionalization reactions. Quantum-chemical calculations can also be used to elucidate reaction mechanisms, such as those involved in the novel synthetic methods discussed in section 8.1. nih.gov

The following table summarizes key computational parameters that could be investigated for this compound and its derivatives.

| Computational Method | Property to be Investigated | Potential Application |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles | Understanding the three-dimensional structure and steric effects. |

| DFT | Rotational energy barriers (e.g., around C-N and C-O bonds) | Predicting conformational flexibility and stability of different conformers. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Designing molecules with specific photophysical properties for sensor applications. |

| Molecular Dynamics (MD) Simulations | Solvation effects and conformational sampling | Predicting behavior in different solvent environments and interactions with other molecules. |

Rational Design of New Functional Materials and Catalysts

The this compound scaffold possesses structural features that make it an attractive building block for the rational design of new functional materials and catalysts. The aniline moiety is a well-known precursor for conducting polymers, and the benzylphenoxy group can be used to tune the solubility and processing properties of these materials. rsc.orgacs.org

Future research could explore the polymerization of this compound and its derivatives to create novel polyanilines with tailored electronic and optical properties. The substituent on the aniline ring is known to influence the surface morphology and electrical properties of the resulting polymers, suggesting that the benzylphenoxy group could impart unique characteristics. rsc.orgresearchgate.net These materials could find applications as sensors, for example, for the detection of moisture and ammonia (B1221849). rsc.org

In the realm of catalysis, the aniline nitrogen can be functionalized to create ligands for transition metal catalysts. The synthesis of quinoline compounds from aniline over zeolite-based catalysts highlights the potential of aniline derivatives in heterogeneous catalysis. rsc.org Furthermore, gold nanoparticles supported on various oxides have been shown to be effective catalysts for the chemoselective hydrogenation of nitro compounds to anilines, a reaction that could be relevant for the synthesis of this compound itself. nih.govresearchgate.net The design of novel catalysts based on the this compound scaffold could lead to new catalytic systems with enhanced activity and selectivity for a range of organic transformations.

Interdisciplinary Approaches in Chemical Research Leveraging the Benzylphenoxy-Aniline Motif

The versatility of the this compound motif lends itself to a wide range of interdisciplinary applications, particularly in medicinal chemistry and materials science. The aniline scaffold is a common feature in many pharmaceutical agents. researchgate.net The benzylphenoxy moiety is also present in biologically active compounds, and derivatives of hydroxyl-benzyl aniline have shown potential as multifunctional agents for the treatment of neurodegenerative diseases. researchgate.net

Future interdisciplinary research could focus on the design and synthesis of libraries of this compound derivatives for biological screening. For example, derivatives of 4-anilinoquinazoline are being investigated as EGFR inhibitors for cancer therapy, and the aniline moiety plays a crucial role in their binding to the target protein. nih.gov The benzylphenoxy group could be explored as a substituent to modulate the pharmacokinetic and pharmacodynamic properties of such inhibitors.

In materials science, the combination of the aniline and benzylphenoxy groups could be exploited to create novel liquid crystals, photoresponsive materials, or components of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties and molecular packing of these molecules through synthetic modification makes them promising candidates for a variety of advanced materials applications.

Q & A

Q. What are the key synthetic routes for 2-(4-Benzylphenoxy)aniline, and how can reaction conditions be optimized?

The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution between 4-benzylphenol derivatives and 2-nitroaniline, followed by reduction of the nitro group. Critical steps include controlling reaction temperature (e.g., 80–120°C) and using catalysts like CuI for coupling efficiency . Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the aniline product . Optimization may require adjusting stoichiometry of reagents (e.g., 1.2 eq of 4-benzylphenol) and reaction time (12–24 hours) to minimize byproducts like 2-benzylphenol .

Q. How can the molecular structure and purity of this compound be characterized?

Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for benzyl and aniline groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 275.13 g/mol) .

- XRD : Single-crystal X-ray diffraction for definitive stereochemical assignment if crystallizable . Purity is assessed via HPLC (>95% area) or TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Solubility : Moderate solubility in DMSO and dichloromethane; limited in water. Pre-dissolve in DMSO for biological assays .

- Melting Point : Typically 120–125°C (varies with crystalline form) .

- Stability : Sensitive to light and oxidation; store under inert gas (N) at –20°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or MS data often arise from regioisomeric byproducts (e.g., para vs. ortho substitution). Strategies include:

- 2D NMR (COSY, NOESY) : To differentiate between substitution patterns .

- Isotopic Labeling : Use -labeled aniline precursors to track coupling sites .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What role does this compound play in polymer synthesis, and how can its reactivity be tailored?

The compound’s aniline group enables incorporation into conductive polymers (e.g., polyaniline derivatives) via oxidative polymerization. To enhance conductivity:

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO) on the benzyl ring to modulate electron density .

- Crosslinking : React with diisocyanates to form polyurethane hybrids for improved thermal stability . Monitor polymerization kinetics using in-situ UV-Vis spectroscopy (λ~600 nm for doped states) .

Q. How do steric and electronic effects of substituents on the benzyl group influence reactivity in cross-coupling reactions?

- Steric Effects : Bulky substituents (e.g., –CH at the 2,6-positions) reduce coupling efficiency by ~30% due to hindered aryl–metal intermediate formation .

- Electronic Effects : Electron-donating groups (e.g., –OCH) increase nucleophilicity, accelerating Ullmann coupling by 2-fold . Comparative studies using Hammett parameters (σ) can quantify substituent effects .

Q. What methodologies are recommended for assessing the environmental impact or toxicity of this compound?

- Ecotoxicity : Follow OECD guidelines for Daphnia magna acute toxicity testing (LC determination) .

- Biodegradation : Use OECD 301F manometric respirometry to measure aerobic degradation in activated sludge . Note: Current data gaps (e.g., bioaccumulation potential) necessitate precautionary handling .

Data Contradictions and Validation

- Synthetic Yields : Reported yields vary (40–75%) due to competing side reactions (e.g., dehalogenation). Validate via kinetic studies under controlled O levels .

- Biological Activity : Discrepancies in IC values may arise from assay conditions (e.g., serum protein binding). Use label-free biosensors for real-time activity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.